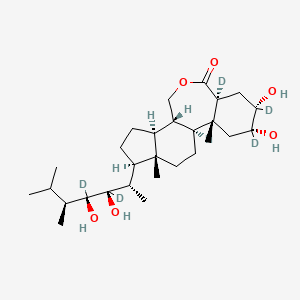

Brassinolide-d5

Descripción

Significance of Brassinosteroids as Phytohormones in Plant Science

Brassinosteroids (BRs) represent a class of polyhydroxylated steroidal phytohormones that are indispensable for the normal growth, development, and productivity of plants. nih.gov Since the initial discovery of Brassinolide (B613842) from rapeseed pollen in 1979, over 70 related compounds have been identified across the plant kingdom, including in pollen, seeds, leaves, stems, roots, and flowers. nih.gov Their fundamental role in plant physiology places them as a sixth class of plant hormones, alongside auxins, gibberellins (B7789140), cytokinins, abscisic acid, and ethylene (B1197577). nih.gov

Beyond their role in developmental programs, brassinosteroids are pivotal in mediating plant responses to a wide range of environmental stresses. nih.gov They have been shown to enhance tolerance to both abiotic stresses, such as drought, heat, cold, and salinity, and biotic stresses caused by pathogens. nih.govmdpi.com BRs achieve this by modulating gene expression and interacting with other hormone signaling pathways, forming complex networks that allow plants to adapt to adverse conditions. frontiersin.orgnih.govoup.com The concentration of these hormones is typically higher in young, developing tissues compared to mature ones, reflecting their significant role in active growth phases. mdpi.com

Key Physiological Roles of Brassinosteroids

| Process | Description | Reference |

|---|---|---|

| Cell Growth | Regulates cell division, elongation, and expansion. | nih.gov |

| Vascular Development | Influences the differentiation of xylem and phloem. | nih.gov |

| Reproductive Development | Affects processes like flowering, pollen development, and fertility. | nih.govnih.gov |

| Stress Tolerance | Enhances resistance to abiotic (e.g., salt, drought) and biotic (e.g., pathogens) stresses. | nih.govmdpi.com |

| Photomorphogenesis | Mediates plant development in response to light. | nih.gov |

Role of Stable Isotope Labeled Brassinosteroids in Contemporary Research

The study of brassinosteroids is complicated by their extremely low concentrations in plant tissues, often in the range of nanograms per gram of fresh weight. mdpi.com This low abundance makes their accurate quantification and the elucidation of their metabolic pathways exceptionally challenging. nih.gov To overcome these analytical hurdles, contemporary research heavily relies on the use of stable isotope-labeled brassinosteroids. rsc.org

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is most commonly used for labeling. rsc.org By synthetically replacing one or more hydrogen atoms with deuterium atoms on the brassinosteroid molecule, researchers create a heavier version of the compound that is chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS). rsc.org These labeled compounds, particularly those with four or more deuterium atoms in metabolically stable positions, are essential tools for modern plant science. rsc.org They serve as ideal internal standards for quantification and as tracers for metabolic studies. rsc.org

Accurate quantification of endogenous phytohormones is crucial for understanding their physiological roles. nih.gov The use of deuterated internal standards, such as Brassinolide-d5, is a cornerstone approach for achieving precise and reliable measurements of brassinosteroid levels in complex plant samples. nih.govoup.com

In quantitative analysis, a known amount of the stable isotope-labeled standard (e.g., Brassinolide-d5) is added to a plant extract at the beginning of the sample preparation process. This standard experiences the same extraction, purification, and derivatization steps as the endogenous, unlabeled brassinolide. During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can differentiate between the natural hormone and the heavier, deuterated standard based on their mass difference. nih.gov

By comparing the signal intensity of the endogenous brassinolide to that of the known amount of added Brassinolide-d5, researchers can accurately calculate the original concentration of the hormone in the plant tissue. nih.gov This isotope dilution method corrects for any loss of the analyte during sample processing, thereby ensuring high precision and reproducibility. nih.govnih.gov This level of accuracy is essential for studying the subtle changes in hormone levels that regulate plant growth and stress responses.

Deuterated standards are also invaluable for tracing the intricate biosynthetic and metabolic pathways of brassinosteroids. rsc.org By supplying a deuterium-labeled precursor to a plant or cell culture system, scientists can track its conversion into various downstream intermediates and final products. nih.gov

For example, feeding experiments using deuterium-labeled substrates have been instrumental in establishing the brassinolide biosynthetic pathways in the model plant Arabidopsis thaliana. nih.gov Researchers have administered labeled compounds like [²H₆]campestanol and followed their stepwise conversion through intermediates such as 6-deoxocathasterone (B1256893) and 6-deoxoteasterone. nih.gov By extracting metabolites at different time points and analyzing them with GC-MS, the sequence of enzymatic reactions can be determined. nih.govnih.gov These studies have revealed that plants often utilize multiple, interconnected pathways, such as the early and late C-6 oxidation pathways, to produce brassinolide. nih.govnih.gov The use of deuterated tracers has provided definitive, in vivo evidence for the operation of these complex metabolic networks. nih.gov

Application of Deuterated Brassinosteroids in Research

| Application | Methodology | Key Outcome | Reference |

|---|---|---|---|

| Quantitative Analysis | Isotope dilution mass spectrometry using a deuterated internal standard (e.g., Brassinolide-d5). | Accurate and precise measurement of endogenous brassinosteroid concentrations in plant tissues. | nih.govoup.com |

| Metabolic Pathway Elucidation | Feeding plants or cell cultures with deuterium-labeled precursors and analyzing the resulting metabolites via GC-MS or LC-MS. | Identification of biosynthetic intermediates and mapping of complex metabolic networks, such as the early and late C-6 oxidation pathways. | nih.govnih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H48O6 |

|---|---|

Peso molecular |

485.7 g/mol |

Nombre IUPAC |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5,7-trideuterio-15-[(2S,3R,4R,5S)-3,4-dideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1/i21D,22D,23D,24D,25D |

Clave InChI |

IXVMHGVQKLDRKH-GAJGIZDESA-N |

SMILES isomérico |

[2H][C@]12C[C@]([C@](C[C@@]1([C@H]3CC[C@]4([C@H]([C@@H]3COC2=O)CC[C@@H]4[C@H](C)[C@]([2H])([C@@]([2H])([C@@H](C)C(C)C)O)O)C)C)([2H])O)([2H])O |

SMILES canónico |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origen del producto |

United States |

Ii. Advanced Analytical Methodologies for Brassinosteroid Profiling and Quantification

Principles of Isotope Dilution Mass Spectrometry for Endogenous Brassinosteroids

Isotope dilution mass spectrometry stands as the gold standard for the precise quantification of plant hormones, including brassinosteroids. nih.gov The core principle of this method involves the addition of a known quantity of a stable isotope-labeled (SIL) analogue of the target analyte to the sample at the very beginning of the extraction process. nih.gov This SIL compound, referred to as an internal standard, is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D).

As the sample undergoes extraction, purification, and analysis, any loss of the target analyte is accompanied by a proportional loss of the internal standard. nih.gov By measuring the signal ratio of the endogenous (light) analyte to the known amount of the added (heavy) internal standard in the mass spectrometer, the original concentration of the endogenous compound can be calculated with high accuracy and reproducibility, effectively correcting for procedural losses and variations in instrument response. nih.gov

Integration of Brassinolide-d5 as an Internal Standard in Mass Spectrometry Protocols

The ideal internal standard for brassinosteroid analysis is a deuterated version of the target compound. While standards with three deuterium atoms, such as [²H₃]Brassinolide and [²H₃]Castasterone, are frequently utilized, a more advanced strategy involves stable isotope labeling using reagents with a greater number of deuterium atoms to further enhance analytical precision. nih.gov

A sophisticated application of the isotope dilution principle uses a d5-labeled derivatization agent to tag brassinosteroids. researchgate.net In this approach, a reagent such as d5-4-phenylaminomethyl-benzeneboronic acid (4-PAMBA-d5) is used. researchgate.netuvic.ca This d5-labeled boronic acid reacts specifically with the cis-diol functional group present in many brassinosteroids, creating a BR-4-PAMBA-d5 derivative. researchgate.net This labeled complex can then be used in an isotope dilution strategy for quantification. researchgate.netnih.gov This technique not only facilitates accurate measurement but also significantly improves the mass spectrometric detection sensitivity of the brassinosteroids. researchgate.net

Strategies for Enhancing Accuracy and Reproducibility in Brassinosteroid Quantitative Studies

Beyond the use of internal standards, several strategies are crucial for ensuring the accuracy and reliability of brassinosteroid quantification.

Sample Purification: The complex nature of plant extracts necessitates rigorous purification to remove interfering substances that can suppress the analyte signal in the mass spectrometer—a phenomenon known as the matrix effect. oup.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. oup.com Various sorbents are employed, including C18 materials for general cleanup and more specialized materials like magnetic hydrophilic particles or boronate affinity magnetic nanoparticles, which can selectively capture cis-diol-containing compounds like brassinosteroids. oup.comresearchgate.net

Chemical Derivatization: To enhance the sensitivity and selectivity of detection by mass spectrometry, brassinosteroids are often chemically derivatized. researchgate.net As they can have poor ionization efficiencies, derivatization with reagents that introduce a readily ionizable group, such as a tertiary amine, can vastly improve the signal response. researchgate.net Boronic acids like 4-(dimethylamino)-phenylboronic acid (DMAPBA) or 4-phenylaminomethyl-benzeneboronic acid (4-PAMBA) react with the vicinal diols in brassinosteroids, improving their chromatographic behavior and ionization efficiency for LC-MS analysis. researchgate.netresearchgate.net

Method Validation: Rigorous validation is essential to confirm the reliability of the analytical method. This includes establishing linearity by generating calibration curves, determining the limits of detection (LOD) and quantification (LOQ), and assessing recovery rates and reproducibility by analyzing replicate samples and spiked matrices. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches for Brassinosteroid Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical platform for brassinosteroid analysis due to its superior sensitivity, selectivity, and ability to measure multiple analytes in a single run. nih.govoup.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Electrospray Ionization Tandem Mass Spectrometry

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with an electrospray ionization (ESI) source and a tandem mass spectrometer (often a triple quadrupole, QqQ) represents the state-of-the-art for brassinosteroid quantification. researchgate.net

UHPLC systems use columns with smaller particles (typically under 2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC. researchgate.net The separated analytes from the UHPLC column are introduced into the ESI source, which generates charged molecular ions (e.g., [M+H]⁺) in the gas phase. researchgate.net These ions are then guided into the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the specific precursor ion of the target brassinosteroid. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. researchgate.net This two-stage filtering process is highly specific and dramatically reduces chemical noise, enabling the detection of brassinosteroids at picogram levels. oup.com

The table below summarizes typical parameters used in an LC-ESI-MS/MS method for brassinosteroid analysis.

| Parameter | Setting |

| Chromatography | UHPLC |

| Column | C18 Reverse-Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) |

| Flow Rate | ~0.24 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Data derived from a representative LC-MS/MS method for brassinosteroid analysis. researchgate.net |

Optimization of Chromatographic Separation for Brassinosteroid Metabolites

Effective chromatographic separation is critical for the successful LC-MS/MS analysis of brassinosteroids, especially when profiling multiple related metabolites in a single sample. researchgate.net Co-elution, where multiple compounds exit the chromatography column at the same time, can lead to ion suppression and inaccurate quantification. researchgate.net

Optimization strategies focus on several key parameters:

Column Chemistry: C18 reverse-phase columns are most commonly used, separating brassinosteroids based on their hydrophobicity. researchgate.net

Mobile Phase Composition: The choice of organic solvent (e.g., methanol or acetonitrile) and the use of additives like formic acid are optimized to achieve the best peak shape and separation. researchgate.net For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate BRs with a range of polarities. researchgate.net

Flow Rate and Temperature: These parameters are adjusted to balance analysis speed with separation efficiency.

By carefully tuning these conditions, a robust separation can be achieved, ensuring that different brassinosteroids and their isomers are resolved before entering the mass spectrometer. cas.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in Brassinosteroid Research

Prior to the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a primary tool for brassinosteroid analysis. researchgate.net Due to the low volatility of these steroidal hormones, they cannot be analyzed directly by GC. researchgate.net Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to increase their volatility.

Common derivatization approaches include forming methaneboronates or trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups on the steroid structure. researchgate.net Once derivatized, the compounds can be separated on a GC column and detected by the mass spectrometer. While GC-MS is a powerful technique, the need for derivatization adds a step to sample preparation. Furthermore, some derivatization methods are only effective for BRs with specific functional groups, such as the vicinal diols required for boronate formation. cas.cz LC-MS/MS is often preferred today for its ability to analyze a wider range of underivatized or derivatized compounds with high sensitivity. researchgate.netcas.cz

Requirements and Methodologies for Derivatization in GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) has historically been a key technique for the identification and quantification of brassinosteroids. researchgate.net A primary requirement for GC-MS analysis is that the analytes must be volatile and thermally stable. Brassinosteroids, being polyhydroxylated steroids, are non-volatile. nih.gov Therefore, a chemical derivatization step is mandatory to increase their volatility before they can be analyzed by GC. nih.govresearchgate.net

The most common derivatization strategy for BRs involves the formation of boronate esters. scielo.br This is typically achieved by reacting the cis-diol groups present in the brassinosteroid structure with a boronic acid reagent, such as methaneboronic acid in pyridine. nih.govresearchgate.netscielo.brgoogle.com For brassinosteroids like brassinolide (B613842), which have two sets of cis-diols (at C-2, C-3 and C-22, C-23), this reaction forms a bismethaneboronate derivative. researchgate.netscielo.br If other free hydroxyl groups are present, they are often subsequently trimethylsilylated to ensure complete derivatization. nih.govscielo.br These derivatized BRs are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and quantification, often through selected ion monitoring (SIM) for enhanced sensitivity. scielo.brgoogle.com The use of an internal standard like Brassinolide-d5, which undergoes the same derivatization process as the endogenous analyte, is critical for achieving accurate quantification by correcting for any inconsistencies during the reaction and subsequent analysis.

Comprehensive Sample Preparation Strategies for Brassinosteroid Analysis from Plant Matrices

Given the complexity of plant matrices and the trace levels of brassinosteroids, extensive sample preparation is required to isolate and concentrate the analytes before instrumental analysis. This multi-step process is vital for removing interfering substances and enhancing detection sensitivity.

The initial step in brassinosteroid analysis is the extraction from plant tissues, which are typically frozen in liquid nitrogen and ground to a fine powder. frontiersin.orgnih.gov A deuterated internal standard, such as Brassinolide-d5, is added to the powdered tissue to serve as a quantitative reference throughout the entire procedure. frontiersin.orgnih.gov The extraction is commonly performed using aqueous methanol or other organic solvents. frontiersin.orgnih.gov

Following extraction, the crude extract contains numerous interfering compounds that must be removed. Solid-phase extraction (SPE) is a widely used purification technique. frontiersin.orgfrontiersin.org Various SPE sorbents are employed, often in a multi-step process, to clean up the sample. Common strategies include:

Reversed-phase SPE: Using C18 sorbents to retain the relatively nonpolar brassinosteroids while more polar interferences are washed away. oup.comdoi.org

Ion-exchange SPE: Employing mixed-mode cartridges with both cation (MCX) and anion (MAX) exchange properties to remove acidic and basic interferents. nih.gov

Immunoaffinity Chromatography (IAC): This highly selective technique uses antibodies specific to brassinosteroids to purify them from the extract, significantly reducing matrix effects and increasing sensitivity. frontiersin.orgoup.com

Magnetic Solid-Phase Extraction (MSPE): This method utilizes magnetic nanoparticles coated with a sorbent to capture BRs, allowing for rapid and simple separation from the sample matrix. frontiersin.orgfrontiersin.orgoup.com

These purification steps are crucial for obtaining a clean sample, which minimizes matrix effects and improves the accuracy and sensitivity of the final measurement. frontiersin.orgoup.com

While derivatization is essential for GC-MS, it is also frequently employed in liquid chromatography-mass spectrometry (LC-MS) to overcome the poor ionization efficiency of native brassinosteroids. frontiersin.orgdoi.org By introducing a readily ionizable group onto the BR molecule, derivatization can dramatically increase the signal response in the mass spectrometer, leading to significantly lower detection limits. doi.orgresearchgate.net

The specific and mild reaction between boronic acids and cis-vicinal diols makes this chemistry ideal for derivatizing brassinosteroids for LC-MS analysis. frontiersin.orgresearchgate.net Many derivatizing reagents have been developed based on this principle, each designed to introduce a highly ionizable moiety. These reagents react specifically with BRs that possess the 22R,23R- or 22S,23S-diol configuration in their side chain. google.comfrontiersin.org

A variety of boronic acid reagents have been successfully applied, including:

4-(N,N-dimethylamino)phenylboronic acid (DMAPBA): A widely used reagent that improves ionization efficiency and allows for sensitive detection. frontiersin.orgfrontiersin.orgfrontiersin.org

2-bromopyridine-5-boronic acid (BPBA): Provides a rapid labeling procedure and significantly increases detection sensitivity. researchgate.netnih.gov

4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA): This reagent introduces a permanently charged quaternary ammonium (B1175870) group, leading to exceptionally high sensitivity enhancements. oup.comdoi.org

4-phenylaminomethyl-benzeneboric acid (4-PAMBA): Used in methods that combine extraction and in-situ derivatization. oup.comacs.org

The choice of reagent depends on the specific analytical platform and the desired sensitivity. frontiersin.org

Table 1: Boronic Acid Derivatization Reagents for Brassinosteroid Analysis

| Reagent Name | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| 4-(N,N-dimethylamino)phenylboronic acid | DMAPBA | Commonly used, provides good sensitivity enhancement. | frontiersin.orgfrontiersin.org |

| 2-bromopyridine-5-boronic acid | BPBA | Enables rapid derivatization and high sensitivity. | researchgate.netnih.gov |

| 4-borono-N,N,N-trimethylbenzenaminium iodide | BTBA | Contains a quaternary ammonium group for ultra-high sensitivity. | oup.comdoi.org |

| 4-phenylaminomethyl-benzeneboric acid | 4-PAMBA | Suitable for integrated extraction and derivatization strategies. | oup.comacs.org |

| m-aminophenylboronic acid | m-APBA | Used in on-column derivatization methods. | frontiersin.org |

The primary impact of derivatization is a dramatic improvement in analytical sensitivity. doi.org By attaching a highly ionizable group, the signal response in the mass spectrometer can be enhanced by several orders of magnitude. For instance, derivatization with BTBA has been reported to enhance the ionization efficiencies of BRs by factors ranging from 1,190 to 448,785. doi.org This allows for the quantification of endogenous brassinosteroids from milligram or even sub-milligram amounts of plant tissue. doi.org

This enhanced sensitivity directly translates to lower limits of detection (LOD) and limits of quantification (LOQ). Methods employing derivatization consistently report LODs in the low picogram (pg) to femtogram (fg) per milliliter range. nih.govresearchgate.net For example, a method using BPBA derivatization reported LODs of 2.00–8.00 ng/L (equivalent to pg/mL). researchgate.netnih.gov An ultra-sensitive method using BTBA achieved minimal detectable amounts (MDA) in the range of 27–94 attomoles. doi.org These improvements in performance are critical for studying the physiological roles of brassinosteroids, which exist at minute concentrations.

Table 2: Comparison of Analytical Performance with and without Derivatization

| Method | Derivatization Reagent | Limit of Detection (LOD) | Sample Amount | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | 4-(dimethylamino)-phenylboronic acid (DMAPBA) | 0.3–2.5 ng/mL | 100 mg | frontiersin.orgfrontiersin.org |

| UHPLC-MS/MS | 2-bromopyridine-5-boronic acid (BPBA) | 2.00-8.00 ng/L | 2 g | researchgate.netnih.gov |

| UPLC-MS/MS | 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) | 27–94 amol (MDA) | 0.5 - 5 mg | doi.org |

| UHPLC-MS/MS | None | 0.05–40 pg (on-column) | Not specified | nih.gov |

| HPLC-ELSD | None | 0.12-0.17 µg | Not specified | ingentaconnect.com |

Chemical Derivatization for Enhanced Detection Sensitivity of Brassinosteroids

Emerging Analytical Technologies for Spatiotemporal Brassinosteroid Research

While methods based on sample homogenization and extraction provide quantitative data, they lose the spatial information of where the hormones are located within the plant tissues. nih.gov Emerging technologies are now addressing this limitation, aiming to provide spatiotemporal resolution of brassinosteroid distribution. researchgate.netdeepdyve.comnih.gov

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the distribution of molecules, including hormones, directly in tissue sections without the need for labeling. nih.govoup.com Techniques like desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI) have been applied to map the location of various plant hormones, including brassinosteroids, in different plant organs. nih.govoup.com This approach provides invaluable insights into local biosynthesis, transport, and accumulation, linking hormone concentration to specific cell types or developmental processes. oup.com The continued development of MSI and other micro-analytical techniques, combined with advances in sample preparation for very small sample sizes, promises to revolutionize our understanding of brassinosteroid function at the cellular and subcellular level. researchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), has become an indispensable tool for brassinosteroid analysis. frontiersin.orgresearchgate.net This technology offers high sensitivity and selectivity, allowing for the precise measurement of mass and the differentiation of molecules with very similar masses. frontiersin.org The use of deuterated internal standards, such as Brassinolide-d5 or more commonly [²H₃]Brassinolide, is considered the gold standard for absolute quantification. frontiersin.orgcreative-proteomics.com These standards are chemically identical to the target analytes but have a higher mass due to the incorporation of deuterium atoms. oup.com

When analyzing a sample, a known quantity of the deuterated standard is added to the plant extract before processing. creative-proteomics.com During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous (natural) brassinosteroid and the deuterated internal standard. nih.gov Because the standard and the analyte co-elute and experience similar ionization and fragmentation behavior, any variations in sample preparation or instrument response affect both equally. nih.gov This allows for highly accurate quantification by comparing the signal intensity of the endogenous compound to that of the known amount of the added standard. nih.gov

Researchers have developed highly sensitive LC-MS methods capable of profiling numerous inherent brassinosteroids simultaneously. nih.gov For instance, a method combining solid-phase extraction with UPLC-MS/MS was used to determine the levels of brassinolide (BL), castasterone (B119632) (CS), and other brassinosteroids in various plant models. nih.gov The deliberate synthesis of BRs with three or more deuterium atoms is prioritized to enhance the analytical accuracy of identification and quantification. oup.com

Table 1: Example MRM Parameters for Brassinosteroid Quantification using a Deuterated Standard This table illustrates typical parameters for a UHPLC-ESI-MS/MS method used to quantify brassinosteroids after derivatization with 4-(dimethylamino)-phenylboronic acid (DMAPBA). The mass difference between the native compound and its deuterated internal standard allows for precise and simultaneous detection.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Status |

| epi-Brassinolide (epiBL) | 626.5 | 148.1 | Analyte |

| [²H₃]Brassinolide ([²H₃]BL) | 629.5 | 148.1 | Internal Standard |

| epi-Castasterone (epiCS) | 610.5 | 148.1 | Analyte |

| [²H₃]Castasterone ([²H₃]CS) | 613.5 | 148.1 | Internal Standard |

Data adapted from studies on BR analysis in rapeseed. frontiersin.orgnih.gov

Mass Spectrometry Imaging for In Planta Brassinosteroid Distribution

While LC-MS provides quantitative data, it requires the homogenization of plant tissues, which results in the loss of all spatial information regarding the hormone's location. nih.govmdpi.com Mass Spectrometry Imaging (MSI) is a powerful technique that overcomes this limitation by visualizing the distribution of molecules directly within tissue sections. nih.govacs.org MSI generates a 2D map showing the location and relative abundance of specific molecules by collecting mass spectra from thousands of discrete spots across a sample surface. nih.gov

Several MSI techniques are applied in plant science, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) being two of the most prominent. mdpi.comnih.gov

MALDI-MSI involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is fired across the tissue, desorbing and ionizing molecules from the sample, which are then analyzed by the mass spectrometer. nih.gov This technique has been used to map the distribution of various metabolites and even plant hormones like cytokinins and abscisic acid in rice roots. acs.org

DESI-MSI is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules from the sample surface under natural conditions, requiring minimal sample preparation. nih.govmdpi.com

MSI provides an effective tool for studying the biosynthesis, transport, and accumulation of substances within specific plant organs and tissues. nih.gov It allows researchers to create visual maps of where brassinosteroids are located, providing crucial context for their physiological roles. frontiersin.org For example, understanding that a hormone is concentrated in the root apex or in developing flowers can help elucidate its function in those specific developmental processes. acs.org While direct quantification with MSI remains complex, the use of standards like Brassinolide-d5 is critical for method validation and can aid in semi-quantitative analyses, correlating specific locations with hormone abundance. frontiersin.orgcreative-proteomics.com This technology offers a unique window into the precise, in-situ localization of brassinosteroids, complementing the quantitative data from LC-HRMS. frontiersin.org

Table 2: Overview of Common Mass Spectrometry Imaging Technologies in Plant Science This table summarizes the principles and applications of major MSI techniques used to study the spatial distribution of molecules in plants.

| MSI Technique | Principle | Key Advantages | Common Plant Applications |

| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. nih.gov | High sensitivity; good spatial resolution; widely used for a range of molecule types. nih.gov | Mapping secondary metabolites, lipids, peptides, and plant hormones in various tissues. nih.govacs.org |

| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from a sample surface under ambient conditions. nih.gov | Minimal sample preparation required; analysis under natural conditions. nih.govmdpi.com | Analysis of surface metabolites on leaves, fruits, and seeds; profiling of lipids and small molecules. nih.gov |

| SIMS | A primary ion beam bombards the sample surface, causing the ejection and ionization of secondary ions. nih.gov | Very high spatial resolution (sub-micron); provides elemental and molecular information. nih.gov | Elemental mapping; analysis of cell wall components and lipids at the subcellular level. nih.gov |

Iii. Brassinosteroid Biosynthesis and Catabolism Dynamics

Enzymatic Pathways of Brassinosteroid Synthesis in Plants

The biosynthesis of brassinolide (B613842) (BL), the most biologically active brassinosteroid, originates from the plant sterol campesterol (B1663852). ontosight.aimdpi.com From campesterol, the pathway branches into several interconnected routes, primarily distinguished by the timing of oxidation at the C-6 position and hydroxylation at the C-22 position. researchgate.netnih.govtandfonline.com These pathways are not strictly linear or independent but form a metabolic grid. researchgate.netnih.gov

In the early C-6 oxidation pathway, the oxidation of the B-ring at the C-6 position occurs before the modification of the side chain. tandfonline.comnih.gov The pathway begins with the conversion of campestanol (B1668247) (CN). frontiersin.org Campestanol is hydroxylated to 6α-hydroxycampestanol, which is then oxidized to form 6-oxocampestanol (B1256825) (6-oxoCN). frontiersin.orgfrontiersin.org This intermediate is subsequently converted to cathasterone (B1253943) (CT) by a 22α-hydroxylase. frontiersin.org From cathasterone, a series of reactions leads to teasterone (B1253636) (TE), 3-dehydroteasterone (B1255623) (3-DT), typhasterol (B1251266) (TY), and finally castasterone (B119632) (CS), which is the immediate precursor to brassinolide. frontiersin.orgfrontiersin.org While enzymes like CYP85A1 and CYP85A2 are known C-6 oxidases for downstream intermediates, the specific enzyme that catalyzes the C-6 oxidation of campestanol in this early step is yet to be definitively identified. tandfonline.comjst.go.jp

A third major branch, the early C-22 hydroxylation pathway, is campestanol-independent and bifurcates at campesterol. tandfonline.comnih.gov In this pathway, the enzyme DWF4 (a cytochrome P450 monooxygenase, CYP90B1) directly hydroxylates campesterol at the C-22 position. tandfonline.comresearchgate.net DWF4 can act on multiple substrates, including campesterol and campestanol, highlighting the networked nature of these pathways. researchgate.nettandfonline.com

Table 1: Key Enzymes in Major Brassinosteroid Biosynthetic Pathways

| Enzyme/Protein | Gene Name (Arabidopsis) | Pathway Step | Function |

|---|---|---|---|

| DET2 | DET2 | General Steroid Synthesis | Steroid 5α-reductase, converts campesterol precursors to campestanol. frontiersin.orgmpg.de |

| DWF4/CYP90B1 | DWF4/CYP90B1 | Early & Late C-22 Hydroxylation | C-22 hydroxylase, catalyzes a rate-limiting step. tandfonline.comfrontiersin.orgresearchgate.net |

| CPD/CYP90A1 | CPD/CYP90A1 | General Pathway | C-23 hydroxylase (previously misidentified), involved in multiple steps. tandfonline.comjst.go.jp |

| ROT3/CYP90C1 | ROT3/CYP90C1 | Late C-6 Oxidation | C-23 hydroxylase. mpg.denih.gov |

| CYP90D1 | CYP90D1 | Late C-6 Oxidation | C-23 hydroxylase. mpg.denih.gov |

| BR6OX1/CYP85A1 | BR6OX1/CYP85A1 | Late C-6 Oxidation | C-6 oxidase, converts 6-deoxoCS to CS. tandfonline.comfrontiersin.orgnih.gov |

| BR6OX2/CYP85A2 | BR6OX2/CYP85A2 | Late C-6 Oxidation / Final Step | C-6 oxidase and converts CS to BL in dicots. tandfonline.comgenome.jp |

Genetic Regulation of Brassinosteroid Biosynthetic Enzymes

The biosynthesis of brassinosteroids is tightly controlled at the transcriptional level, with the expression of key enzyme-encoding genes being subject to feedback regulation and hormonal cross-talk. frontiersin.orgtandfonline.com This intricate genetic network ensures that the levels of active BRs are maintained within an optimal range for proper plant development. frontiersin.org

Genetic screens of dwarf and photomorphogenic mutants in Arabidopsis have been instrumental in identifying the core genes of the BR biosynthetic pathway. frontiersin.orgscielo.br

DET2 : The DE-ETIOLATED2 (DET2) gene encodes a steroid 5α-reductase, an enzyme with homology to its mammalian counterparts. researchgate.netmpg.demdpi.com It catalyzes a critical reduction step early in the pathway, leading to the formation of campestanol. frontiersin.orgmdpi.com Mutants such as det2-1 exhibit severe dwarfism, dark-green leaves, and delayed flowering, phenotypes that can be rescued by the application of downstream BR intermediates. frontiersin.orgmdpi.com The DET2 gene is considered a rate-limiting gene in BR biosynthesis, and its overexpression can lead to increased plant size. scispace.commdpi.com

DWF4 : The DWARF4 (DWF4) gene, which encodes the cytochrome P450 enzyme CYP90B1, is one of the most critical regulatory points in the pathway. frontiersin.orgmdpi.com It catalyzes the rate-limiting C-22 hydroxylation of multiple sterol substrates. nih.govfrontiersin.orgresearchgate.net The expression of DWF4 is subject to negative feedback regulation by the BR signaling pathway; high levels of BRs lead to the repression of DWF4 transcription through the action of the BZR1 transcription factor. tandfonline.comscielo.brresearchgate.net Conversely, BR biosynthesis inhibitors lead to an induction of DWF4 expression. frontiersin.org This feedback loop is crucial for maintaining BR homeostasis. frontiersin.org

Table 2: Phenotypes of Key Brassinosteroid Biosynthesis Gene Mutants

| Gene | Mutant Phenotype | Key Function of Gene Product |

|---|---|---|

| DET2 | Extreme dwarfism, delayed flowering, reduced cell elongation, de-etiolation in the dark. mdpi.commdpi.com | Steroid 5α-reductase in an early pathway step. frontiersin.orgmdpi.com |

| DWF4 | Severe dwarfism, compact rosettes, dark green and rugose leaves, reduced fertility. scispace.commdpi.com | Rate-limiting C-22 hydroxylase. frontiersin.orgfrontiersin.org |

| CPD | Severe dwarfism with dark, thick leaves. mdpi.com | C-23 hydroxylase essential for the pathway. tandfonline.comjst.go.jp |

| BR6OX2 | Semi-dwarfism, reduced fertility. frontiersin.org | C-6 oxidase, catalyzes conversion of CS to BL. tandfonline.com |

Stable Isotope Tracer Studies for Metabolic Flux Analysis

The elucidation of the complex, networked brassinosteroid biosynthetic pathways has heavily relied on tracer studies using stable isotope-labeled compounds. researchgate.netnih.govtandfonline.com Metabolic Flux Analysis (MFA) using these tracers is a powerful technique to map the flow of metabolites through a biochemical network and to quantify the rates of enzymatic reactions in vivo. researchgate.netox.ac.ukcreative-proteomics.com

In the context of brassinosteroid research, this methodology involves feeding plant tissues or cell cultures with potential BR precursors that have been labeled with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). tandfonline.comoup.com For example, deuterium-labeled substrates are supplied to the system, and after a period of incubation, the plant extracts are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). tandfonline.compnas.org The mass spectrometer detects the incorporation of the heavy isotopes into downstream metabolites, allowing researchers to confirm precursor-product relationships and establish the sequence of biosynthetic steps. tandfonline.com

These experiments were fundamental in distinguishing the early and late C-6 oxidation pathways and in demonstrating their interconnectedness. tandfonline.comnih.govpnas.org The use of a deuterated tracer like Brassinolide-d5 , which contains five deuterium atoms, is an application of this principle. While often used as an internal standard for the precise quantification of endogenous, unlabeled brassinolide, the principles of isotope tracing underpin its utility. By tracing the metabolic fate of labeled compounds, researchers can gain quantitative insights into the dynamics of BR biosynthesis and catabolism, identifying bottlenecks and understanding how the metabolic flux is redirected under different genetic or environmental conditions. ox.ac.uknih.gov

Utilizing Brassinolide-d5 for Elucidating Brassinosteroid Turnover and Pathway Dynamics

The study of brassinosteroid (BR) homeostasis, encompassing both synthesis and degradation, is fundamental to understanding plant growth and development. The extremely low endogenous concentrations of these hormones, often in the picogram to nanogram per gram of fresh weight range, present significant analytical challenges. The development and application of stable isotope-labeled internal standards have been transformative in this field, with Brassinolide-d5 serving as a critical tool for precise and accurate quantification.

Brassinolide-d5 is a deuterated isotopologue of Brassinolide, where five hydrogen atoms at specific, metabolically stable positions on the steroid nucleus or side chain have been replaced with deuterium. This mass modification does not alter the chemical properties of the molecule but makes it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry (MS). When a known quantity of Brassinolide-d5 is added to a plant tissue sample at the initial stage of extraction (a process known as "spiking"), it co-purifies with the endogenous Brassinolide. During subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), the ratio of the signal from the endogenous compound to the signal from the deuterated standard allows for the calculation of the absolute quantity of the endogenous Brassinolide. This method effectively corrects for analyte loss during complex sample preparation procedures and compensates for variations in instrument response, thereby ensuring high analytical accuracy.

The use of Brassinolide-d5 is pivotal in dynamic studies of the BR pathway, such as pulse-chase experiments, which are designed to measure the rate of hormone turnover. In these experiments, plant cells or tissues can be fed with a labeled precursor, such as deuterated campestanol. Researchers then track the incorporation of the isotopic label into downstream intermediates and the final active product, Brassinolide. By using Brassinolide-d5 as the internal standard, the concentration of the newly synthesized, labeled Brassinolide and the pre-existing, unlabeled pool can be monitored over time. This approach provides direct quantitative data on the metabolic flux through the biosynthetic pathway and the turnover rate (the combined rate of synthesis and catabolism) of the active hormone pool.

Research findings from such experiments have enabled the construction of detailed metabolic models. For instance, studies in cultured plant cells have quantified the conversion rates between key BR intermediates. The data generated helps to identify rate-limiting steps and regulatory control points within the BR biosynthetic network.

The table below illustrates hypothetical data from a feeding experiment in Arabidopsis thaliana cell culture, where the quantification of endogenous Brassinolide is made possible by the use of a Brassinolide-d5 internal standard.

| Time Post-Pulse (hours) | Endogenous Brassinolide Pool (pg/g FW) | Newly Synthesized Labeled Brassinolide (pg/g FW) | Calculated Turnover Half-life |

|---|---|---|---|

| 0 | 45.2 | 0.0 | N/A |

| 2 | 44.8 | 15.5 | ~4.1 hours |

| 4 | 45.5 | 25.1 | ~4.0 hours |

| 8 | 44.9 | 36.8 | ~4.2 hours |

Mechanisms of Brassinosteroid Inactivation and Catabolism

The regulation of bioactive brassinosteroid levels is not only controlled by biosynthesis but also by a suite of inactivation and catabolism mechanisms. These pathways effectively remove active BRs from the signaling pool, ensuring that hormonal responses are transient and spatially controlled. The elucidation of these catabolic pathways has been significantly advanced by analytical methodologies that rely on stable isotope-labeled standards, including Brassinolide-d5, for the accurate identification and quantification of metabolites.

By supplying exogenous, unlabeled Brassinolide to plant systems and using Brassinolide-d5 as a quantitative standard, researchers can precisely measure the disappearance of the parent compound and the concurrent appearance of various modified products. This strategy has been instrumental in identifying several key inactivation reactions:

Hydroxylation: This is a primary mechanism for BR deactivation. The enzyme Cytochrome P450 734A1 (CYP734A1), also known as BAS1, has been identified as a key BR-inactivating hydroxylase. It can hydroxylate Brassinolide at the C-26 position to produce 26-hydroxybrassinolide, a compound with significantly reduced biological activity. Further hydroxylation can also occur.

Glycosylation: Active BRs can be conjugated with sugar moieties, typically glucose, to form BR-glycosides. For instance, Brassinolide can be converted to Brassinolide 23-O-glucoside. This modification increases the water solubility of the hormone, which is thought to facilitate its transport and sequestration into the vacuole, effectively removing it from its site of action at the plasma membrane. Glycosylation is often a precursor to further degradation.

Epimerization: The stereochemical configuration of hydroxyl groups is critical for BR activity. Epimerization, or the change in stereochemistry at a specific carbon atom (e.g., C-3), can lead to a dramatic loss of function.

Side-Chain Cleavage: While less characterized for Brassinolide itself, cleavage of the alkyl side chain is a known steroid catabolism mechanism in other systems and is a putative pathway for the complete degradation of the BR molecule.

The precise measurement of the rates of these individual reactions and the steady-state levels of the resulting catabolites is essential for a complete understanding of BR homeostasis. The use of Brassinolide-d5 as an internal standard in LC-MS analyses provides the necessary quantitative rigor to dissect these complex metabolic fates.

The table below summarizes major identified catabolic modifications of Brassinolide.

| Parent Compound | Resulting Metabolite | Type of Modification | Position of Modification | Biological Activity Status |

|---|---|---|---|---|

| Brassinolide | 26-hydroxybrassinolide | Hydroxylation | C-26 | Strongly Reduced |

| Brassinolide | Brassinolide 23-O-glucoside | Glycosylation | C-23 hydroxyl group | Inactive (sequestration form) |

| Brassinolide | 3-epi-Brassinolide | Epimerization | C-3 | Inactive |

Iv. Brassinosteroid Perception and Intracellular Signal Transduction

Identification and Characterization of Brassinosteroid Receptors

The perception of brassinosteroids occurs at the cell surface, a mechanism distinct from animal steroid hormones which typically bind to intracellular receptors. The primary receptor for BRs was identified through genetic studies in Arabidopsis thaliana. Mutants that were insensitive to the application of brassinosteroids, termed brassinosteroid-insensitive1 (bri1), were found to have mutations in a gene encoding a plasma membrane-localized receptor-like kinase. nih.govnih.gov

This key receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), is a member of the leucine-rich repeat receptor-like kinase (LRR-RLK) family. nih.govmdpi.com The structure of BRI1 is well-suited for its function, comprising a large extracellular domain responsible for binding the brassinosteroid ligand, a single-pass transmembrane domain, and an intracellular kinase domain that initiates the downstream signaling cascade. nih.gov The extracellular portion contains 25 tandem leucine-rich repeats and a 70-amino acid island domain, which together form the binding site for brassinosteroids. nih.gov

Homologs of BRI1, known as BRI1-LIKE (BRL) proteins, have also been identified. mdpi.commdpi.com In Arabidopsis, BRL1 and BRL3 have been shown to function as BR receptors, while BRL2 does not appear to bind brassinosteroids. mdpi.commdpi.com The identification of these receptor proteins was a pivotal step in elucidating how plants perceive steroid hormones and initiate a response. nih.govnih.gov

Role of BRI1 and BAK1 Receptor Kinases in Signal Perception

The perception of brassinosteroids is not mediated by BRI1 alone but requires a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR-LIKE KINASE 3 (SERK3). nih.govoup.com BAK1 is another LRR-RLK that physically associates with BRI1 at the plasma membrane. nih.govnih.gov

In the absence of BRs, BRI1 is kept in an inactive state, partly through the action of an inhibitory protein called BRI1 KINASE INHIBITOR 1 (BKI1). frontiersin.orgmdpi.com The binding of a brassinosteroid molecule to the extracellular domain of BRI1 induces a conformational change. researchgate.net This change promotes the dissociation of BKI1 and facilitates the heterodimerization of BRI1 with BAK1. mdpi.comfrontiersin.org

The formation of the BRI1-BAK1 complex is a critical activation step. jipb.net It brings the intracellular kinase domains of the two proteins into close proximity, allowing for transphosphorylation. nih.govfrontiersin.org BRI1 and BAK1 phosphorylate each other, a process that enhances the kinase activity of the receptor complex and is essential for propagating the signal to downstream components. nih.govoup.com Genetic studies have confirmed the essential role of BAK1 and its homologs, as double mutants lacking both BAK1 and its close relative BAK1-LIKE 1 (BKK1) exhibit severe developmental defects and seedling lethality. uniprot.org Research indicates that only a small fraction of the total BRI1 and BAK1 proteins at the plasma membrane may be actively involved in signaling at any given time, potentially in preassembled complexes. oup.com

| Component | Protein Family | Primary Function in Signal Perception | Key Interaction |

|---|---|---|---|

| BRI1 | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Primary brassinosteroid receptor; binds BR ligand. | Heterodimerizes with BAK1 upon ligand binding. |

| BAK1 (SERK3) | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Co-receptor; essential for BRI1 activation. | Transphosphorylates with BRI1 to activate the receptor complex. |

| BKI1 | Inhibitor Protein | Negative regulator; keeps BRI1 in an inactive state. | Dissociates from BRI1 upon BR binding. |

Post-Translational Modifications in the Brassinosteroid Signaling Cascade

Following the initial perception and receptor activation at the plasma membrane, the brassinosteroid signal is transduced through the cytoplasm to the nucleus via a series of post-translational modifications. biorxiv.org These modifications, particularly phosphorylation and dephosphorylation, act as molecular switches that modulate the activity, stability, and subcellular localization of key signaling proteins. This phosphorelay cascade ensures the rapid and efficient transmission of the hormonal signal, leading to a large-scale change in gene expression. mdpi.com

The central principle of the cytoplasmic signaling cascade is the inactivation of a key negative regulator, allowing for the activation of positive regulators. This is achieved through the sequential action of kinases and phosphatases that are themselves targets of regulation.

Phosphorylation Events and Kinase Activities (e.g., BIN2, BSU1)

The activated BRI1-BAK1 receptor complex initiates the intracellular signaling cascade by phosphorylating downstream kinase targets. biologists.com Among the first substrates are members of the BR-SIGNALING KINASE (BSK) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1) families of receptor-like cytoplasmic kinases. mdpi.combiologists.comnih.gov Phosphorylation by BRI1 activates these kinases. mdpi.comnih.gov

Activated BSKs and CDG1 then phosphorylate and activate a key phosphatase, BRI1 SUPPRESSOR 1 (BSU1). biologists.comnih.gov BSU1 is a crucial positive regulator of the pathway. mdpi.com Its primary role is to inactivate the central negative regulator of brassinosteroid signaling: BRASSINOSTEROID INSENSITIVE 2 (BIN2). mdpi.combiologists.com

BIN2 is a GSK3-like kinase that, in the absence of a BR signal, is highly active. nih.govbiologists.com Active BIN2 phosphorylates the key transcription factors BES1 and BZR1, which marks them for cytoplasmic retention and degradation, thereby preventing the expression of BR-responsive genes. biologists.comnih.govmdpi.com The activation of BSU1 phosphatase upon BR perception leads to the dephosphorylation of a specific tyrosine residue (Tyr-200) on BIN2, which inactivates the kinase. mdpi.comnih.gov This inactivation of BIN2 is the pivotal event that allows the accumulation of active transcription factors. mdpi.com

| Protein | Type | Role in BR Signaling | Mode of Action |

|---|---|---|---|

| BSK1/CDG1 | Kinase | Positive Regulator | Activated by BRI1 phosphorylation; subsequently activates BSU1. biologists.comnih.gov |

| BSU1 | Phosphatase | Positive Regulator | Activated by BSK1/CDG1; inactivates BIN2 by dephosphorylation. mdpi.comnih.gov |

| BIN2 | GSK3-like Kinase | Negative Regulator | When active, phosphorylates and inactivates BES1/BZR1. nih.govbiologists.com Inactivated by BSU1. mdpi.com |

Nuclear Translocation of Key Transcription Factors

The ultimate goal of the brassinosteroid signaling cascade is to alter the program of gene expression within the nucleus. This is accomplished by controlling the activity and location of two master transcription factors: BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), which is also known as BZR2. frontiersin.orgfrontiersin.org These two homologous proteins are the primary effectors of the BR pathway, and their ability to enter the nucleus and bind to DNA is tightly regulated. frontiersin.org

Regulation of BES1/BZR1 Activity and Nuclear Accumulation

The subcellular localization of BES1 and BZR1 is directly coupled to their phosphorylation status, which is controlled by the opposing activities of the kinase BIN2 and phosphatases like PROTEIN PHOSPHATASE 2A (PP2A). frontiersin.orgoup.com

In the absence of brassinosteroids, active BIN2 phosphorylates multiple sites on BES1 and BZR1. biologists.comnih.gov This phosphorylation has two major consequences: it inhibits their DNA-binding activity and promotes their binding to 14-3-3 proteins, which leads to their retention in the cytoplasm. mdpi.commdpi.com Phosphorylation also makes them susceptible to degradation by the proteasome. frontiersin.org

When brassinosteroid levels are high, the signaling cascade leads to the inactivation of BIN2. mdpi.com This allows phosphatases, such as PP2A, to dephosphorylate BES1 and BZR1. mdpi.comfrontiersin.org In their dephosphorylated state, BES1 and BZR1 are released from 14-3-3 protein binding, become stabilized, and accumulate in the nucleus. nih.govoup.comnih.gov This nuclear accumulation is essential for their function, as they must be present in the nucleus to regulate the expression of target genes. biorxiv.orgnih.gov Studies have shown that the predominant actions of BSU1 in the cytoplasm and BIN2 in the nucleus create a dynamic system that efficiently controls the subcellular location of these critical transcription factors. nih.gov

Transcriptional Networks Regulated by Brassinosteroids

Once accumulated in the nucleus, the dephosphorylated, active forms of BES1 and BZR1 act as transcriptional regulators to control the expression of a vast network of genes. nih.govilo.org These transcription factors can bind to specific DNA sequences in the promoter regions of their target genes. The primary binding sites are the brassinosteroid-responsive element (BRRE; CGTGT/CG) and the E-box motif (CANNTG). mdpi.com

Through binding these elements, BES1 and BZR1 can either activate or repress gene expression. nih.gov For instance, they activate genes involved in cell elongation and growth while repressing genes involved in brassinosteroid biosynthesis, creating a negative feedback loop that maintains hormonal homeostasis. frontiersin.org

The transcriptional networks controlled by BES1 and BZR1 are extensive and highly interconnected with other signaling pathways, including those for other hormones like auxin and gibberellins (B7789140), as well as light signaling pathways. biologists.comilo.orgnih.gov For example, BZR1 can directly regulate the expression of genes involved in auxin transport and signaling. biologists.com Furthermore, these transcription factors can interact with other regulatory proteins, such as the co-repressor complex formed by TOPLESS (TPL) and HISTONE DEACETYLASE 19 (HDA19), to modulate gene expression through chromatin modification. nih.govmdpi.com This integration allows brassinosteroids to influence a wide spectrum of developmental processes, including cell wall modification, organ boundary formation, and stress tolerance, by fine-tuning global gene expression programs. nih.govnih.govduke.edu

Identification of Brassinosteroid-Responsive Genes

The identification of genes that are responsive to brassinosteroids (BRs) has been a significant step in understanding the molecular mechanisms behind their diverse effects on plant growth and development. frontiersin.orgnih.gov Early research efforts to pinpoint these genes involved comparing plants treated with brassinosteroids against untreated controls or comparing BR-deficient mutants with their wild-type counterparts. nih.govresearchgate.netresearchgate.net These approaches, however, presented challenges, as altered transcript levels from exogenous application might not reflect normal physiological processes, and effects in mutants could be secondary. nih.govresearchgate.netresearchgate.net

A more systematic approach has been the use of cDNA array technology. In one such study using a BR-deficient Arabidopsis (det2 mutant) suspension culture, over 13,000 cDNA clones were screened, leading to the identification of 53 BR-responsive clones. nih.govnih.gov Subsequent sequence analysis of these clones revealed that brassinosteroids regulate a wide array of genes. These include novel genes, genes involved in cell division control, plant stress responses, and genes encoding transcription factors or signal transduction components. nih.govnih.gov This provided molecular evidence that BRs play an essential role in orchestrating various physiological processes, including photoreactions and ion transportation. nih.gov

To refine the identification of BR-responsive genes, comparative transcriptomic analyses using RNA sequencing (RNA-seq) have been employed. One study in Arabidopsis utilized a BR-deficient mutant (cpd) and a BR-insensitive triple mutant (bri1-701 brl1 brl3) as a negative control to filter out non-BR-induced genes. nih.gov This research identified 3,002 differentially expressed genes (DEGs) in 7-day-old seedlings and 1,496 DEGs in 24-day-old seedlings, highlighting that BRs regulate distinct sets of genes at different developmental stages. nih.gov Among these, 110 genes encoding transcription factors were found to be specifically responsive to BRs. nih.gov

Further studies have used transcript co-response analyses to identify not only BR-responsive genes but also BR-related genes that may not be directly induced by the hormone but are part of the broader regulatory network. nih.govnih.gov By searching for genes with expression patterns that correlate with key BR-signaling components like BRI1 and BAK1, researchers have been able to uncover a more extensive set of genes involved in the BR pathway. nih.govnih.gov

The table below summarizes categories of identified brassinosteroid-responsive genes from a cDNA array study in Arabidopsis.

Table 1: Functional Classification of Brassinosteroid-Responsive Genes Identified by cDNA Array

| Functional Category | Number of Genes Identified | Examples/Notes | Reference |

|---|---|---|---|

| Cell Division/Differentiation Control | 3 | Includes a D-type cyclin gene (CycD3), providing evidence for BR's role in cell division. | nih.gov |

| Plant Stress Responses | 4 | Includes two heat-shock protein genes and a cyclophilin gene. | nih.gov |

| Transcriptional Regulation/Signal Transduction | 4 | Includes three transcription factors and a putative protein kinase gene. | nih.gov |

| RNA Splicing and Structure | 3 | Genes involved in RNA processing. | nih.gov |

Elucidation of Brassinosteroid-Mediated Gene Expression Profiles

The elucidation of gene expression profiles mediated by brassinosteroids has revealed a complex regulatory network that affects thousands of genes, with roughly equal numbers being up- or down-regulated. nih.govmdpi.com These genomic studies have been crucial in moving from the identification of individual genes to understanding the broader impact of BR signaling on cellular processes. frontiersin.org

Transcriptome profiling has demonstrated that BRs orchestrate a wide range of biological activities. researchgate.netcarnegiescience.edu In soybean, for instance, RNA-seq analysis following treatment with a BR biosynthesis inhibitor and subsequent rescue with exogenous brassinolide (B613842) showed that BRs regulate genes involved in multiple hormone pathways and stress responses. researchgate.netcarnegiescience.edu This indicates significant crosstalk between BR signaling and other regulatory networks. frontiersin.orgmdpi.com

The primary mediators of BR-regulated gene expression are the transcription factors BRASSINAZOLE-RESISTANT1 (BZR1) and BRI1-EMS-SUPPRESSOR1 (BES1). nih.govmdpi.com In the absence of BRs, these factors are phosphorylated by the kinase BIN2, which inhibits their activity. nih.govmdpi.com Upon BR perception, BZR1 and BES1 are dephosphorylated and can then enter the nucleus to regulate the expression of target genes. nih.gov ChIP-Chip analyses have shown that BES1 and BZR1 have thousands of target genes, accounting for a majority of BR-regulated gene expression. mdpi.com

However, the overlap between the targets of BES1/BZR1 and the full set of BR-responsive genes identified in transcriptome studies is not complete. nih.gov This suggests that other, yet-to-be-fully-characterized transcription factors also play a significant role in mediating BR responses. nih.gov The mechanisms of gene repression by BRs are also an active area of research, with recent studies showing that BES1/BZR1 can cooperate with other transcription factors like MYBL2 and HAT1 to downregulate gene expression. mdpi.com

Furthermore, gene expression profiles change depending on the developmental stage of the plant. A comparative RNA-seq study in Arabidopsis found that while many genes were regulated by BRs at both 7-day and 24-day-old stages, a significant portion of the responsive genes was specific to each stage. nih.gov In total, 1,940 genes were found to be upregulated and 2,558 were downregulated across both stages, with only about 20% being commonly regulated, indicating a dynamic and stage-specific transcriptional response to brassinosteroids. nih.gov

The table below provides an overview of the characteristics of brassinosteroid-mediated gene expression profiles.

Table 2: Characteristics of Brassinosteroid-Mediated Gene Expression Profiles

| Aspect of Gene Expression | Key Findings | Reference |

|---|---|---|

| Scale of Regulation | BRs regulate thousands of genes (up to 4000-5000 at different stages). | mdpi.com |

| Direction of Regulation | Approximately half of the responsive genes are induced (upregulated) and half are repressed (downregulated). | nih.govmdpi.com |

| Primary Transcription Factors | BES1 and BZR1 are the key transcription factors mediating the majority of BR-regulated gene expression. | nih.govmdpi.com |

| Regulatory Complexity | Other transcription factors beyond BES1/BZR1 are involved, indicating a multi-faceted regulatory network. | nih.gov |

| Crosstalk | Gene expression profiles show significant interaction with other hormone (e.g., auxin) and stress signaling pathways. | frontiersin.orgresearchgate.netmdpi.com |

| Developmental Specificity | Gene expression responses to BRs are stage-specific, with different sets of genes being regulated at different points in development. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Brassinolide-d5 |

| Brassinolide (BL) |

| epi-Brassinolide (EBL) |

| Campesterol (B1663852) |

| Teasterone (B1253636) |

| Typhasterol (B1251266) |

V. Physiological and Developmental Mechanisms of Brassinosteroid Action in Plants

Regulation of Cell Division and Cell Elongation

Brassinosteroids are fundamentally involved in promoting plant growth by stimulating both the division of cells and their subsequent elongation and expansion. nih.govoup.comresearchgate.net Early bioassays demonstrated that the application of brassinosteroids leads to significant increases in both cell size and cell number. nih.gov This dual action is a cornerstone of their growth-promoting effects. researchgate.net The molecular mechanisms involve the regulation of genes responsible for cell wall synthesis and modification, such as cellulose (B213188) synthases and xyloglucan (B1166014) endotransglycosylases. youtube.com Research on Arabidopsis has shown that BRs control the balance between cell division and expansion, with BR-deficient mutants exhibiting a prolonged cell division phase and delayed differentiation, ultimately resulting in smaller organs due to decreases in both cell size and number. researchgate.net

The regulatory action of brassinosteroids on cell growth translates directly to the macroscopic development of plant organs.

Stems: BRs are potent promoters of stem and shoot elongation. researchgate.netyoutube.com Mutants with deficiencies in BR biosynthesis or signaling consistently display a severe dwarf phenotype, which underscores the critical role of these hormones in determining plant height. youtube.comnih.gov

Leaves: The size and shape of leaves are also under the control of brassinosteroids. researchgate.net BRs positively affect leaf growth by promoting both cell division and expansion. researchgate.net Consequently, mutants like constitutive photomorphogenesis and dwarfism (cpd) have smaller leaves due to a reduction in both the size and quantity of leaf cells. researchgate.net

Roots: The role of BRs in root development is concentration-dependent. nih.gov While high concentrations are generally inhibitory, low concentrations of brassinosteroids have been shown to promote root elongation in Arabidopsis, both in wild-type plants and in BR-deficient mutants. nih.gov BRs also participate in the formation of lateral roots and root hairs, sometimes in conjunction with other hormones like auxin. youtube.com

Table 1: Influence of Brassinosteroids on Plant Organ Development

| Plant Organ | Effect of Brassinosteroids | Key Research Findings | Citations |

|---|---|---|---|

| Stems/Shoots | Promote elongation | BR-deficient mutants exhibit severe dwarfism. | youtube.comnih.gov |

| Leaves | Promote growth (cell division & expansion) | BR-deficient mutants have smaller leaves with fewer and smaller cells. | researchgate.netresearchgate.net |

| Roots | Promote elongation at low concentrations | Low concentrations stimulate root growth; high concentrations are inhibitory. | nih.gov |

Role in Vascular Differentiation and Tissue Development

Brassinosteroids are crucial for the proper development of the plant's vascular system, which includes the xylem and phloem tissues responsible for transporting water and nutrients. nih.govnih.gov Genetic studies have revealed that mutants with defects in BR biosynthesis or signaling pathways exhibit abnormal vascular development. nih.govbohrium.com BRs are known to promote the differentiation of xylem cells, and their absence leads to a reduction in vascular elements. nih.govyoutube.com The signaling pathway for this process involves the perception of BRs at the cell surface, which ultimately leads to changes in gene expression that drive the differentiation of vascular precursor cells into mature xylem and phloem. nih.govresearchgate.net This process is coordinated with other hormonal pathways, particularly auxin, to ensure the formation of a continuous and functional vascular network throughout the plant. researchgate.net

Brassinosteroid Impact on Reproductive Development

First identified in the pollen of rapeseed (Brassica napus), brassinosteroids have a profound and essential role in plant reproduction. oup.comoup.com Pollen is one of the richest natural sources of BRs, and mutants unable to produce or perceive these hormones often exhibit reduced male fertility, highlighting their importance in reproductive success. oup.com

Brassinosteroids are essential for multiple stages of anther and pollen development. pnas.orgresearcher.lifenih.gov Systematic studies of BR biosynthetic and signaling mutants in Arabidopsis revealed that these plants show not only defects in cell expansion but also significant reductions in pollen number, viability, and release efficiency. pnas.orgresearcher.lifenih.gov These reproductive failures are linked to abnormalities in the development of the tapetum—a nutritive cell layer within the anther—and the microspores themselves. pnas.orgresearcher.life Research has demonstrated that the BR signaling pathway directly regulates the expression of key transcription factors essential for the genetic program of anther and pollen development. pnas.orgresearcher.lifenih.gov

Table 2: Brassinosteroid-Related Defects in Male Reproduction of Arabidopsis Mutants

| Phenotypic Defect | Description | Associated Developmental Stage | Citations |

|---|---|---|---|

| Reduced Pollen Number | BR mutants produce significantly fewer pollen grains compared to wild-type plants. | Microspore mother cell stage and later. | pnas.orgresearcher.life |

| Reduced Pollen Viability | A lower percentage of the pollen produced is viable and capable of germination. | Pollen maturation. | pnas.orgresearcher.lifenih.gov |

| Abnormal Tapetum | The nutritive tapetal layer develops abnormally, affecting microspore development. | Anther development stages. | pnas.orgresearcher.life |

| Inefficient Pollen Release | Mature pollen is not effectively released from the anthers. | Anther dehiscence. | researcher.lifenih.gov |

In monoecious plants, which bear separate male and female flowers on the same individual, brassinosteroids can play a decisive role in sex determination. nih.govresearchgate.net In maize (Zea mays), BRs are required to promote masculinity in the male flowers (tassels). nih.gov The nana plant1 (na1) mutant, which has a defect in a BR biosynthesis gene, exhibits not only dwarfism but also the development of female structures (pistils) in the normally male tassels, a phenomenon known as "tasselseed". nih.govresearchgate.net This feminization of male flowers indicates that a key function of BRs in maize is to suppress female organ development in the tassel, thereby ensuring the formation of unisexual male flowers. nih.govmdpi.com Treating wild-type maize with BR biosynthesis inhibitors can replicate both the dwarf and tasselseed phenotypes of the na1 mutant. nih.govresearchgate.net This role in sex determination appears to be a co-opted function of BRs in some monoecious species, as it is not observed in plants with bisexual flowers. nih.gov

Control of Seed Germination and Early Seedling Development

Brassinosteroids are positive regulators of seed germination and the subsequent growth of the young seedling. mdpi.comnih.govmdpi.com They are part of a complex hormonal network that governs the transition from a dormant seed to a dynamic, growing plant. mdpi.com BRs promote germination by acting antagonistically to abscisic acid (ABA), a hormone that establishes and maintains seed dormancy. nih.govnih.gov Studies have shown that BRs can partially rescue the germination of mutants that are deficient in or insensitive to gibberellins (B7789140) (GA), another class of hormones crucial for breaking dormancy. nih.gov

Once germination occurs, brassinosteroids continue to support early seedling development. mdpi.comnih.gov In rice, for example, mutants with impaired BR signaling show delayed germination and suppressed embryo growth, including shorter coleoptiles and roots. nih.gov BRs promote this post-germination growth by modulating metabolic processes, such as the breakdown of starch reserves in the seed, to provide energy for the growing embryo. nih.gov This function is critical for the successful establishment of the seedling, which in turn influences final crop yield. nih.govmdpi.com

Brassinosteroid Control of Shoot Apical Meristem Activity and Overall Plant Architecture

Research has demonstrated that a precise balance of BR signaling is essential for proper SAM function and plant form. Both a deficiency and an overabundance of BRs can lead to significant architectural defects. biologists.com BR-deficient or insensitive mutants often exhibit dwarfism, reduced apical dominance, and altered leaf morphology. pnas.org In contrast, mutants with hypersensitive BR signaling can display phenotypes such as organ fusion. pnas.orgresearchgate.net

A key mechanism through which BRs control development in the SAM is by regulating the formation of organ boundaries. pnas.orgnih.gov These boundaries are specialized zones of slow-growing cells that separate newly forming organs from each other and from the central meristem. pnas.org Proper boundary formation is essential for distinct organ development. pnas.org BRs influence this process by directly controlling the expression of organ boundary identity genes, such as the CUP-SHAPED COTYLEDON (CUC) family. pnas.orgnih.gov

The central transcription factor in the BR signaling pathway, BRASSINAZOLE-RESISTANT 1 (BZR1), is a primary actor in this regulatory network. pnas.orgnih.gov In response to BRs, activated BZR1 accumulates in the nuclei of cells in the central meristem and in developing organ primordia. pnas.orgresearchgate.net However, BZR1 levels are kept low in the organ boundary cells. pnas.orgresearchgate.net This spatial distribution is critical, as BZR1 directly represses the transcription of CUC genes. pnas.orgnih.gov The low level of BZR1 at the boundaries allows for CUC gene expression, which in turn restricts growth and establishes a clear separation between organs. pnas.org When BR signaling is hyperactive, BZR1 accumulation expands, leading to the repression of CUC genes in the boundary regions and causing organ fusion phenotypes. pnas.orgresearchgate.net

Furthermore, BR signaling is integrated with other crucial hormonal and developmental pathways to fine-tune plant architecture. In rice, the knotted1-like homeobox (KNOX) transcription factor OSH1, which is vital for SAM maintenance, has been shown to repress the BR pathway by activating genes involved in BR catabolism. oup.comoup.com This creates a balance where high KNOX activity in the SAM maintains a low-BR environment conducive to stem cell maintenance, while lower KNOX activity in peripheral zones allows for BR-promoted differentiation. oup.com

BRs also play a significant role in controlling apical dominance and shoot branching. nih.gov In tomato, BRs are essential for the outgrowth of axillary buds. nih.gov They act as an integration point for signals from other hormones like auxin, strigolactones, and cytokinins. nih.gov These pathways converge to promote BR production in the axillary buds, which then activates BZR1 to suppress the expression of BRANCHED1 (BRC1), a key inhibitor of bud outgrowth. nih.gov This demonstrates that local BR signaling is a pivotal downstream regulator for releasing buds from dormancy and shaping plant architecture. nih.gov

The interaction between BRs and auxin is also fundamental to architectural control. nih.govfrontiersin.org The two hormones act synergistically to promote cell elongation, a key component of stem and leaf growth. nih.gov Genome-wide studies have revealed that BZR1 and the auxin response factor ARF6 share a large number of target genes, indicating a deep level of coregulation at the transcriptional level to orchestrate growth. frontiersin.org

The following tables summarize key research findings on the genes and mutant phenotypes associated with BR-mediated control of the SAM and plant architecture.

Table 1: Phenotypes of Selected Arabidopsis Mutants in Brassinosteroid Pathways Affecting Plant Architecture

| Mutant | Gene | Function of Gene Product | Architectural Phenotype | Reference(s) |

|---|---|---|---|---|

| det2-1 | DET2 | Steroid 5α-reductase (BR biosynthesis) | Dwarfism, compact rosette, short stems, reduced apical dominance, enhanced organ boundaries. | researchgate.net |

| bri1 | BRI1 | BR receptor kinase | Severe dwarfism, similar to BR-deficient mutants, insensitive to applied BRs. | biologists.com |

| bzr1-1D | BZR1 | Transcription factor (gain-of-function) | Organ fusion (stamens, carpels), altered stem bending, bending siliques. | researchgate.net |

| bin2 | BIN2 | GSK3-like kinase (negative regulator) | Promoted lateral bud outgrowth (in tomato). | nih.gov |

Table 2: Key Genes in Brassinosteroid-Regulated Shoot Apical Meristem Activity

| Gene | Encoded Protein | Role in BR-mediated Development | Organism | Reference(s) |

|---|---|---|---|---|

| BZR1 | BRASSINAZOLE-RESISTANT 1 | Transcription factor that directly represses CUC genes and BRC1 to control organ boundaries and bud outgrowth. | Arabidopsis, Tomato | pnas.orgnih.gov |

| CUC2 | CUP-SHAPED COTYLEDON 2 | Transcription factor establishing organ boundaries; its expression is repressed by BZR1. | Arabidopsis | pnas.org |

| OSH1 | Oryza sativa homeobox1 | KNOX transcription factor that maintains the SAM by repressing BR biosynthesis. | Rice | oup.comoup.com |